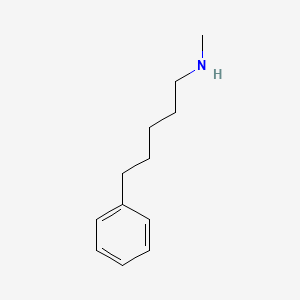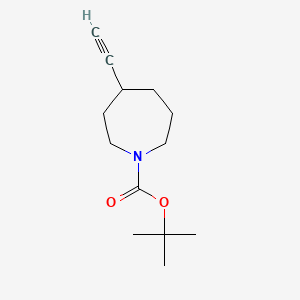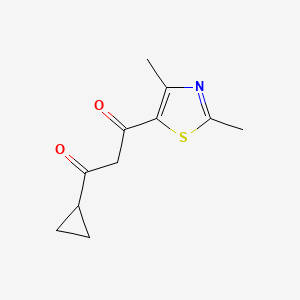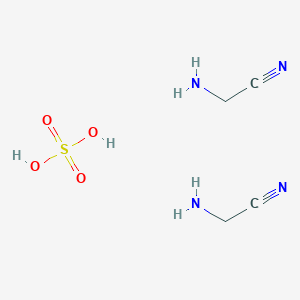![molecular formula C10H11BrN2 B13493759 3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
3-Bromo-2-isopropylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-isopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2-isopropylimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by oxidation . Another method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent, which promotes the cyclization and bromination of the intermediate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The choice of solvent, base, and oxidizing agent can vary depending on the specific requirements of the production process. Optimization of reaction conditions, such as temperature, concentration, and reaction time, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-isopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur in polar solvents such as DMSO or ethanol.
Oxidation Reactions: Oxidizing agents such as TBHP, hydrogen peroxide, or potassium permanganate are commonly used.
Cyclization Reactions: Catalysts like palladium or copper salts can be used to promote cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
3-Bromo-2-isopropylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the biological activities of imidazo[1,2-a]pyridine derivatives.
Pharmaceutical Research: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-isopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Bromo-2-isopropylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
2-Isopropylimidazo[1,2-a]pyridine: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
3-Chloro-2-isopropylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11BrN2 |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
3-bromo-2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)9-10(11)13-6-4-3-5-8(13)12-9/h3-7H,1-2H3 |
Clé InChI |
JHXWFBQQEYJSJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N2C=CC=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)


![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)

![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)


